molecular formula C14H19BrF3N3O2 B10905629 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide

Cat. No.: B10905629
M. Wt: 398.22 g/mol
InChI Key: PACWWZLNZLCVOQ-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromo, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromo, methyl, and trifluoromethyl substituents. The final step involves the attachment of the tetrahydrofuran moiety.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of Substituents: The bromo, methyl, and trifluoromethyl groups are introduced via electrophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of Tetrahydrofuran Moiety: The final step involves the reaction of the substituted pyrazole with a tetrahydrofuran derivative, such as tetrahydrofuran-2-carboxylic acid, under basic conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((1-(4-BROMO-3-(TRIFLUOROMETHYL)PHENYL)-1H-1,2,3-TRIAZOL-4-YL)METHYL)PIPERAZIN-1-YL)BENZO[D]ISOXAZOLE
  • 2-BROMO-5-(TRIFLUOROMETHYL)ANILINE

Uniqueness

2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)PROPANAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromo and methyl groups provide sites for further functionalization.

Properties

Molecular Formula

C14H19BrF3N3O2

Molecular Weight

398.22 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(oxolan-2-yl)ethyl]propanamide

InChI

InChI=1S/C14H19BrF3N3O2/c1-7(10-5-4-6-23-10)19-13(22)9(3)21-8(2)11(15)12(20-21)14(16,17)18/h7,9-10H,4-6H2,1-3H3,(H,19,22)

InChI Key

PACWWZLNZLCVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC(C)C2CCCO2)C(F)(F)F)Br

Origin of Product

United States

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